

# "5-Undecynoic acid, 4-oxo-" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Undecynoic acid, 4-oxo
Cat. No.: B15460689

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# An In-depth Technical Guide on 5-Undecynoic acid, 4-oxo-

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This technical guide addresses the chemical structure and characterization of **5-Undecynoic acid**, **4-oxo-**. Extensive searches of chemical databases and scientific literature revealed no specific experimental data or published research for this particular molecule. Consequently, this document provides a detailed theoretical overview based on its IUPAC name. This includes a predicted chemical structure and a hypothetical workflow for its synthesis and characterization, drawing parallels from related known compounds. The information presented herein is intended to serve as a foundational guide for researchers interested in the synthesis and potential investigation of this novel compound.

## **Predicted Chemical Structure and Properties**

Based on its systematic name, "**5-Undecynoic acid, 4-oxo-**," the chemical structure can be deduced as an eleven-carbon carboxylic acid with a ketone group at the fourth carbon and a carbon-carbon triple bond (alkyne) starting at the fifth carbon.

Molecular Formula: C11H14O3



Molecular Weight: 198.23 g/mol

Structure:

## **Hypothetical Characterization Data**

While no experimental data exists for **5-Undecynoic acid, 4-oxo-**, the following table outlines the expected analytical data based on standard characterization techniques for organic molecules of this nature.

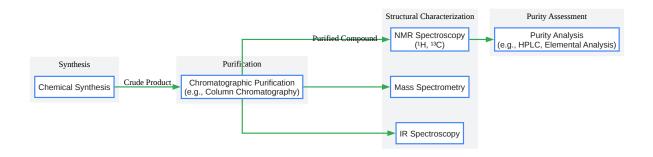


Analytical Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the methylene protons adjacent to the carbonyl and carboxylic acid groups, the methylene protons of the hexyl chain, the terminal methyl group, and the absence of vinylic protons.
<sup>13</sup> C NMR	Resonances for the carboxylic acid carbon, the ketone carbon, the two sp-hybridized carbons of the alkyne, and the various sp <sup>3</sup> -hybridized carbons of the aliphatic chain.
Mass Spectrometry (MS)	A molecular ion peak [M] <sup>+</sup> or protonated molecule [M+H] <sup>+</sup> corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of water, carbon monoxide, and fragments of the alkyl chain.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and the C=C stretch of the alkyne.
Melting Point	Expected to be a low-melting solid or an oil at room temperature.
Solubility	Likely soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate; sparingly soluble in water.

# **Hypothetical Experimental Workflow**

The synthesis and characterization of **5-Undecynoic acid, 4-oxo-** would likely follow a structured experimental workflow. The diagram below illustrates a potential logical relationship for these steps.





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Caption: Hypothetical workflow for the synthesis and characterization of a novel chemical compound.

## **Detailed Methodologies:**

Synthesis: A potential synthetic route could involve the oxidation of a corresponding secondary alcohol or the ozonolysis of an appropriately substituted alkene. Another approach could be the acylation of a suitable organometallic reagent with a derivative of glutaric acid.

Purification: The crude product from the synthesis would likely be purified using flash column chromatography on silica gel. The choice of solvent system (e.g., a gradient of ethyl acetate in hexanes) would be determined by thin-layer chromatography (TLC) analysis.

#### Structural Characterization:

• Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>).



- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to confirm the elemental composition.
- Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups.

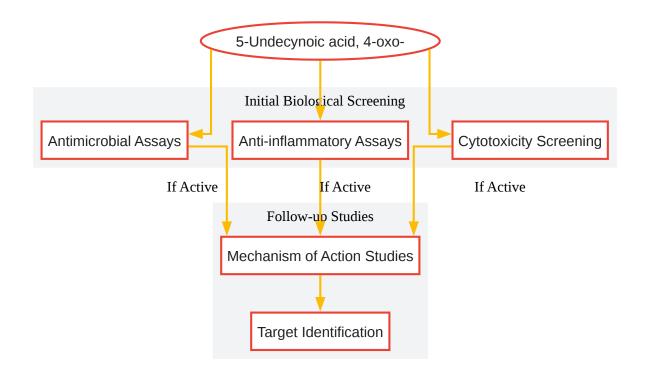
Purity Assessment: The purity of the final compound would be assessed by high-performance liquid chromatography (HPLC) and potentially elemental analysis to confirm the percentage composition of carbon, hydrogen, and oxygen.

## **Potential Signaling Pathways and Biological Activity**

Given the absence of any biological data for **5-Undecynoic acid, 4-oxo-**, its potential biological activity is purely speculative. However, structurally related fatty acids and oxo-acids are known to be involved in various biological processes. For instance, some unsaturated fatty acids exhibit antifungal properties[1][2]. Additionally, 4-oxo metabolites of other compounds, such as retinoic acid, have been shown to be functionally active in regulating gene transcription related to cell growth, differentiation, and inflammation[3][4].

Should **5-Undecynoic acid, 4-oxo-** be synthesized, a logical next step would be to screen it for various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. The diagram below illustrates a potential high-level screening cascade.





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Caption: A potential workflow for the biological evaluation of a novel chemical entity.

### Conclusion

While "5-Undecynoic acid, 4-oxo-" remains a theoretical compound at present, this guide provides a comprehensive framework for its future synthesis and characterization. The predicted structural features and the outlined hypothetical workflows offer a solid starting point for researchers aiming to explore this and other novel fatty acid derivatives. The potential for discovering new biological activities based on the functionalities present in its structure makes it an intriguing target for chemical synthesis and pharmacological investigation.

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- To cite this document: BenchChem. ["5-Undecynoic acid, 4-oxo-" chemical structure and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15460689#5-undecynoic-acid-4-oxo-chemical-structure-and-characterization]

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